molecular formula C23H22N4O2 B4166133 N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide

N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide

Cat. No.: B4166133
M. Wt: 386.4 g/mol
InChI Key: RQUDVMWYMXFKFP-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the acetyl group: This step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Addition of the cyanoethyl group: This can be done through a nucleophilic substitution reaction using a suitable cyanoethylating agent.

    Final coupling reaction: The final step involves coupling the intermediate with 3,4-dimethylphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Agriculture: The compound could be explored for its use as a pesticide or herbicide.

    Materials Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide
  • N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide is unique due to the presence of both the cyanoethyl and dimethylphenyl groups, which may confer specific chemical and biological properties not found in similar compounds. These structural features could influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-5-6-19(13-16(15)2)22-21(14-27(26-22)12-4-11-24)23(29)25-20-9-7-18(8-10-20)17(3)28/h5-10,13-14H,4,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUDVMWYMXFKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)C)CCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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